5-Chloro-1,10-phenanthroline

Catalog No.
S1539882
CAS No.
4199-89-7
M.F
C12H7ClN2
M. Wt
214.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,10-phenanthroline

CAS Number

4199-89-7

Product Name

5-Chloro-1,10-phenanthroline

IUPAC Name

5-chloro-1,10-phenanthroline

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H

InChI Key

XDUUQOQFSWSZSM-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl

Synthesis and characterization:

5-Chloro-1,10-phenanthroline is a heterocyclic aromatic compound with the chemical formula C₁₂H₇ClN₂. It is a derivative of phenanthroline, a bidentate chelating ligand commonly used in coordination chemistry. The synthesis of 5-chloro-1,10-phenanthroline involves various methods, including the Ullmann condensation and the Buchwald-Hartwig amination. [, ] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Applications in coordination chemistry:

Due to its ability to form stable complexes with various metal ions, 5-chloro-1,10-phenanthroline finds applications in various areas of coordination chemistry. These include:

  • Metallointercalators: The compound can be used to design metallointercalators, which are molecules capable of inserting themselves between the DNA base pairs. These molecules have potential applications in the development of new anticancer drugs. []
  • Ionic liquid crystals: 5-Chloro-1,10-phenanthroline can be used as a precursor for the synthesis of ionic liquid crystals, which are a type of liquid crystal with unique properties like high ionic conductivity and thermal stability. []

Other potential applications:

Research suggests that 5-chloro-1,10-phenanthroline may have potential applications in other areas beyond coordination chemistry, such as:

  • Sensors: The compound's ability to interact with specific metal ions makes it a potential candidate for the development of selective and sensitive sensors.
  • Organic light-emitting diodes (OLEDs): The compound's luminescent properties are being explored for potential applications in OLEDs.
  • Origin: 5-Chloro-1,10-phenanthroline is a synthetic compound, not readily found in nature.
  • Significance: This compound serves as a valuable building block in scientific research due to its ability to form complexes with metal ions. These complexes find applications in various fields, including catalysis [], material science, and medicinal chemistry.

Molecular Structure Analysis

  • Key features: The structure consists of a tricyclic ring system with two nitrogen atoms positioned at the 1 and 10 positions (phenanthroline core) and a chlorine atom attached at the 5th position of the central ring. This chlorination alters the electronic properties of the molecule compared to unsubstituted phenanthroline [].
  • Notable aspects: The planar aromatic structure with delocalized electrons allows for efficient coordination with metal ions through the nitrogen atoms. The presence of chlorine can influence the binding strength and selectivity towards specific metals [].

Chemical Reactions Analysis

  • Synthesis: Several methods exist for synthesizing 5-Chloro-1,10-phenanthroline. A common approach involves the reaction of 1,10-phenanthroline with chlorinating agents like N-chlorosuccinimide [].
  • Decomposition: Information on the specific decomposition pathway for 5-Chloro-1,10-phenanthroline is limited in publicly available scientific literature.
  • Metal complex formation: A crucial reaction for 5-Chloro-1,10-phenanthroline is its complexation with metal ions. Here's a general balanced equation:

M^(n+) + x (5-Chloro-1,10-phenanthroline) → [M(5-Chloro-1,10-phenanthroline)x]^(n+)

where M represents the metal ion (e.g., Pt(II)), n is its charge, and x is the number of ligand molecules coordinated. The specific number of ligands and the overall complex charge depend on the metal and the reaction conditions [].


Physical And Chemical Properties Analysis

  • Melting point: 124-126 °C (literature value) []
  • Boiling point: No data available in public scientific resources.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Generally stable under ambient conditions. However, strong oxidizing agents or extreme temperatures might cause decomposition.

The mechanism of action of 5-Chloro-1,10-phenanthroline primarily relies on its ability to form complexes with metal ions. These complexes can function in various ways depending on the application:

  • Catalysis: The metal complex can activate substrates or intermediates in a reaction, accelerating the process [].
  • Material science: The complex can influence the properties of materials, such as conductivity or luminescence, by altering the organization of molecules at the microscopic level.
  • Medicinal chemistry: The metal complex might interact with biomolecules like DNA or enzymes, potentially leading to therapeutic effects. The specific mechanism depends on the complex design and the targeted biomolecule.
  • Toxicity data for 5-Chloro-1,10-phenanthroline is limited. However, as with most organic compounds, it's advisable to handle it with care following general laboratory safety practices. Wear gloves, eye protection, and a lab coat when working with this compound.
  • Flammability: Information on flammability is not available in public scientific resources. It's recommended to consult the safety data sheet (SDS) for specific handling procedures.
  • Reactivity: Strong oxidizing agents should be avoided to prevent potential decomposition.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4199-89-7

Wikipedia

1,10-Phenanthroline, 5-chloro-

General Manufacturing Information

1,10-Phenanthroline, 5-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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